2-[4-(1-Butyl-pentyl)-piperidin-1-yl]-ethanol
Description
Significance of the Piperidine (B6355638) Moiety in Contemporary Chemical Science
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern chemical and pharmaceutical science. dtic.milnih.govnih.gov Its prevalence stems from its structural versatility and its presence in a vast number of natural products, particularly alkaloids, and synthetic pharmaceuticals. nih.govwhiterose.ac.uk The piperidine scaffold can adopt a stable chair conformation, which allows for well-defined spatial arrangements of substituents, a critical factor in designing molecules that can interact with biological targets like receptors and enzymes with high specificity. caymanchem.com
This structural feature has led to the incorporation of the piperidine moiety into drugs across numerous therapeutic areas, including analgesics, antipsychotics, antihistamines, and anticancer agents. dtic.milnih.gov The nitrogen atom in the ring can act as a basic center and a point for further functionalization, influencing the compound's physicochemical properties such as solubility and lipophilicity, which are crucial for drug development. caymanchem.com Consequently, the synthesis and functionalization of piperidine derivatives remain an active and vital area of contemporary chemical research. whiterose.ac.uknih.gov
Contextualizing 2-[4-(1-Butyl-pentyl)-piperidin-1-yl]-ethanol within Substituted Piperidine Derivatives
The compound this compound is a disubstituted piperidine derivative. Its structure features two key modifications to the basic piperidine framework:
An N-position substituent: The ethanol (B145695) group is attached to the nitrogen atom of the piperidine ring. This process, known as N-hydroxyethylation, introduces a primary alcohol functional group. This group can participate in hydrogen bonding, potentially increasing the molecule's aqueous solubility and providing a site for further chemical modification, such as esterification.
The combination of a large, lipophilic group at the 4-position and a polar hydroxyethyl (B10761427) group at the nitrogen atom gives this compound a distinct amphiphilic character.
Evolution of Research Perspectives on Complex N-Heterocyclic Compounds
The study of N-heterocyclic compounds, such as piperidine, has evolved significantly over the decades. nih.govpharmaffiliates.com Initially focused on the isolation and characterization of naturally occurring alkaloids, research has shifted towards the development of novel synthetic methodologies that allow for precise control over the structure and stereochemistry of these complex molecules. nih.gov Advances in catalysis, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have provided chemists with powerful tools to create diverse libraries of substituted piperidines for biological screening. whiterose.ac.uknih.gov
Modern research emphasizes not only the synthesis of these compounds but also a deep understanding of their three-dimensional structure and how it relates to their function. caymanchem.com Computational modeling and advanced spectroscopic techniques are now integral to the design of new N-heterocyclic compounds with tailored properties for applications ranging from medicine to materials science. The ongoing development in this field continues to expand the chemical space and potential applications of complex molecules like this compound. googleapis.comnih.gov
Detailed Analysis of this compound
Due to a lack of specific experimental data in published literature for this compound, the following sections on its synthesis and properties are based on established principles of organic chemistry and knowledge of similar substituted piperidines.
Hypothetical Synthesis
A plausible synthetic route to this compound would likely involve a two-step process: first, the synthesis of the 4-substituted piperidine intermediate, followed by the addition of the ethanol group to the nitrogen atom.
Step 1: Synthesis of 4-(1-Butyl-pentyl)piperidine
This intermediate could be prepared through various methods known for the synthesis of 4-alkylpiperidines. One common approach involves the use of a 4-piperidone (B1582916) precursor. The (1-butyl-pentyl) group could be introduced via a Grignard reaction with 1-bromobutane (B133212) and subsequent reactions to form the desired alkyl substituent on the piperidine ring.
Step 2: N-Hydroxyethylation of 4-(1-Butyl-pentyl)piperidine
The resulting 4-substituted piperidine can then be N-functionalized. The introduction of the 2-hydroxyethyl group is typically achieved through alkylation with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol, in the presence of a base to neutralize the resulting hydrohalic acid.
| Step | Reaction | Reagents and Conditions |
| 1 | Synthesis of 4-(1-Butyl-pentyl)piperidine | Starting from a suitable pyridine (B92270) or piperidone precursor, utilizing Grignard reagents or other organometallic coupling reactions. |
| 2 | N-Alkylation | 4-(1-Butyl-pentyl)piperidine, 2-chloroethanol (or 2-bromoethanol), a non-nucleophilic base (e.g., K2CO3 or Et3N), and a suitable solvent (e.g., acetonitrile (B52724) or DMF). |
Physicochemical Properties (Predicted)
While no experimentally determined properties for this compound are available, its properties can be predicted based on its molecular structure.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C16H33NO | Based on atom count from the structure. |
| Molecular Weight | 255.44 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a viscous liquid or low-melting solid | The bulky alkyl group may disrupt crystal packing, favoring a liquid state. |
| Boiling Point | High | The relatively high molecular weight and the presence of the polar hydroxyl group would lead to a high boiling point. |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | The large non-polar alkyl chain would dominate, leading to low water solubility. The molecule would be soluble in solvents like ethanol, chloroform, and ethyl acetate. |
Research Findings
As of this writing, a thorough search of scientific databases and literature reveals no specific research findings for the compound this compound. Its synthesis, characterization, and potential applications have not been reported. Research on other 4-substituted N-hydroxyethylpiperidines has explored their potential in various fields, but any extrapolation of these findings to the title compound would be purely speculative.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-nonan-5-ylpiperidin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO/c1-3-5-7-15(8-6-4-2)16-9-11-17(12-10-16)13-14-18/h15-16,18H,3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOJGOAHSZXTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)C1CCN(CC1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Advanced Synthetic Approaches to the Piperidine (B6355638) Ring System
The construction of the 4-alkyl-substituted piperidine core of 2-[4-(1-Butyl-pentyl)-piperidin-1-yl]-ethanol can be approached through various advanced synthetic strategies. These methods can be broadly categorized into intramolecular cyclization pathways, which build the ring from a linear precursor, and the reduction of pre-existing heteroaromatic systems.
Intramolecular cyclization reactions are powerful tools for heterocycle synthesis, offering a high degree of control over regiochemistry and stereochemistry by tethering the reacting partners.
The intramolecular aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a cornerstone strategy for the synthesis of N-heterocycles. nih.gov The use of chiral organocatalysts has enabled the development of highly enantioselective versions of this reaction, providing access to optically active piperidine derivatives. nih.govrsc.org
In a general approach, a linear substrate containing both a nucleophilic amine and a Michael acceptor is cyclized in the presence of a catalyst. For the synthesis of a 4-substituted piperidine, the precursor would be designed to have the alkyl group (i.e., the 1-butyl-pentyl group) positioned appropriately on the acyclic backbone. The reaction typically proceeds through the activation of the unsaturated system by the catalyst. For instance, chiral secondary amine catalysts (like diarylprolinol silyl (B83357) ethers) can form a transient iminium ion with an α,β-unsaturated aldehyde, lowering its LUMO and facilitating the nucleophilic attack of the tethered amine. rsc.org Alternatively, chiral Brønsted acids or hydrogen-bond donors (like thioureas or squaramides) can activate α,β-unsaturated ketones or esters. rsc.org
The combination of a Cinchona alkaloid-derived catalyst, such as 9-amino-9-deoxy-epi-hydroquinine, with a co-catalyst like trifluoroacetic acid has been successfully employed in the desymmetrization of prochiral bis-enones to yield enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.orgrsc.org This methodology highlights the potential for achieving high levels of stereocontrol in piperidine ring formation. rsc.org
| Catalyst System | Substrate Type | Product | Enantioselectivity (ee) | Diastereoselectivity (d.r.) | Reference |
| 9-Amino-9-deoxy-epi-hydroquinine / TFA | Prochiral bis-enone | 2,6-Disubstituted Piperidine | Up to 99% | 93:7 | rsc.org |
| Diarylprolinol Silyl Ether | N-tethered α,β-unsaturated aldehyde | Substituted Piperidine | Excellent | Not specified | rsc.org |
| Chiral Squaramide | N-tethered α,β-unsaturated enone | Substituted Piperidine | Moderate to Good | Not specified | rsc.org |
Metal-catalyzed intramolecular hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond and represents a highly atom-economical method for constructing nitrogen heterocycles. nih.gov Catalysts based on late transition metals such as gold, rhodium, and palladium are commonly employed. For instance, gold(I) complexes have been shown to effectively catalyze the intramolecular hydroamination of N-allenyl carbamates to form vinyl piperidines. organic-chemistry.org
An intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes catalyzed by a rhodium complex, [Rh(COD)(DPPB)]BF4, yields 3-arylpiperidines, demonstrating regiocontrol in piperidine synthesis. organic-chemistry.org To form the 4-(1-butyl-pentyl)piperidine skeleton, a suitable amino-alkene precursor, such as an N-protected 5-aminoalkene bearing the desired alkyl group at the 3-position, would be required. The choice of metal catalyst and ligand system is crucial for controlling the regioselectivity and stereoselectivity of the cyclization.
Intramolecular carboamination reactions go a step further by forming both a C-N and a C-C bond in a single operation. For example, copper(II) carboxylates can promote the intramolecular carboamination of unactivated olefins, providing access to N-functionalized piperidines. youtube.com
Radical cyclizations offer a complementary approach to piperidine synthesis, often proceeding under mild conditions and tolerating a wide range of functional groups. nih.gov These reactions typically involve the generation of a radical on a linear precursor, which then undergoes an intramolecular addition to an unactivated double bond to form the piperidine ring. rsc.org
A common strategy involves the cyclization of α-aminoalkyl radicals. rsc.org For instance, a novel method for synthesizing 2,4-disubstituted piperidines has been reported through the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.govacs.org In this study, the choice of the radical mediator was shown to have a profound impact on the diastereoselectivity of the product. Cyclization using tributyltin hydride afforded the trans-piperidines with moderate diastereomeric ratios (typically 3:1 to 6:1). nih.govacs.org Remarkably, switching to tris(trimethylsilyl)silane (B43935) as the mediator significantly enhanced the diastereoselectivity, affording ratios up to 99:1 in certain cases. nih.govacs.org This enhancement was attributed to a cascade process involving the selective rearrangement of the minor stereoisomer. nih.gov
| Radical Mediator | Substrate | Product | Diastereomeric Ratio (trans:cis) | Reference |
| Tributyltin Hydride (Bu₃SnH) | 7-substituted-6-aza-8-bromooct-2-enoate | 2,4-Disubstituted Piperidine | 3:1 to 6:1 | nih.govacs.org |
| Tris(trimethylsilyl)silane ((TMS)₃SiH) | 7-substituted-6-aza-8-bromooct-2-enoate | 2,4-Disubstituted Piperidine | Up to 99:1 | nih.govacs.org |
The catalytic hydrogenation of substituted pyridines is one of the most direct and widely used methods for the synthesis of the corresponding piperidines. This approach is particularly attractive for preparing the 4-(1-butyl-pentyl)piperidine core, as it involves the initial synthesis of the corresponding 4-alkylpyridine followed by the saturation of the aromatic ring.
A variety of heterogeneous and homogeneous transition metal catalysts are effective for pyridine (B92270) hydrogenation. The choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature, solvent, and additives) is critical to achieve high yields and, where applicable, desired stereoselectivity.
Rhodium Catalysts: Rhodium-based catalysts are highly active for the hydrogenation of N-heteroarenes. Recently, commercially available rhodium(III) oxide (Rh₂O₃) has been identified as a highly effective catalyst for the reduction of a broad range of functionalized and multi-substituted pyridines under mild conditions (5 bar H₂, 40 °C). rsc.orgrsc.org This catalyst system tolerates various functional groups, including alcohols and amines, and generally favors the formation of cis-substituted piperidines from disubstituted pyridines. rsc.org
Ruthenium Catalysts: Ruthenium catalysts are also widely used for pyridine reduction. acs.org While often requiring more forcing conditions than rhodium, they are a cost-effective alternative. The choice of ligand in homogeneous ruthenium catalysis can significantly influence the activity and selectivity of the hydrogenation process.
Nickel Catalysts: Heterogeneous nickel catalysts, such as Raney Nickel, are classic reagents for the hydrogenation of pyridines, although they typically require higher temperatures and pressures compared to precious metal catalysts. Nickel can also be used in cooperative catalytic systems. For example, a nickel/Lewis acid system with an N-heterocyclic carbene ligand has been developed for the direct C-4 selective alkylation of pyridine itself, offering a potential route to the 4-alkylpyridine precursor. nih.gov
The hydrogenation of 4-alkylpyridines generally proceeds smoothly, as the alkyl group does not significantly hinder the approach of the substrate to the catalyst surface. However, in cases of multi-substituted pyridines, steric hindrance can affect the reaction rate. rsc.org
| Catalyst | Substrate Example | Conditions | Yield | Key Features | Reference |
| Rh₂O₃ (0.5 mol%) | 4-tert-Butylpyridine | 5 bar H₂, TFE, 40°C, 16h | 99% | Mild conditions, broad scope, tolerates functional groups | rsc.org |
| Rh₂O₃ (0.5 mol%) | 3,5-Lutidine | 5 bar H₂, TFE, 40°C, 16h | 99% (cis/trans 9:1) | Good stereoselectivity for cis product | rsc.org |
| Raney Nickel | Pyridine | High Pressure H₂, High Temp. | Good to Excellent | Classic, cost-effective method | N/A |
| PtO₂ | 2-Methylpyridine | 70 bar H₂, Acetic Acid, RT | Not specified | Effective for various substituted pyridines | N/A |
Hydrogenation and Reduction of N-Heteroaromatic Precursors
Functionalization of Pre-formed Piperidine Scaffolds
An alternative to de novo synthesis is the modification of an existing piperidine or a partially saturated precursor like tetrahydropyridine (B1245486). This approach allows for the late-stage introduction of key substituents.
Direct C-H functionalization is a powerful strategy for introducing substituents onto a pre-formed piperidine ring with high selectivity. The site of functionalization can be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.gov Rhodium-catalyzed C-H insertion reactions are particularly effective. nih.govd-nb.info
For example, the functionalization of N-Boc-piperidine with rhodium catalyst Rh2(R-TCPTAD)4 can lead to substitution at the C-2 position. nih.gov In contrast, using a different catalyst, such as Rh2(S-2-Cl-5-BrTPCP)4, in combination with an N-α-oxoarylacetyl-piperidine substrate, can direct the functionalization to the C-4 position. nih.govd-nb.info This catalyst-controlled selectivity allows for the targeted synthesis of specific positional isomers. nih.gov The diastereoselectivity of these reactions is often high, providing a reliable method for constructing complex, stereodefined piperidines. nih.govnih.gov
The functionalization of piperidines can also be achieved through the manipulation of tetrahydropyridine precursors. A highly effective method involves the diastereoselective epoxidation of the tetrahydropyridine double bond, followed by regioselective ring-opening of the resulting epoxide. nih.gov
The stereochemical outcome of the epoxidation can be directed by the nitrogen atom of the ring. For sterically unhindered tetrahydropyridines, protonation of the amino group followed by treatment with a standard peracid can achieve high diastereoselectivity. nih.gov For more hindered systems, a specially designed bifunctional epoxidation reagent, 2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid, can be used. This reagent is prepared in situ and uses a pendant carboxylic acid group to form a hydrogen bond with the ammonium (B1175870) group, directing the epoxidation to occur on a specific face of the double bond. nih.gov
The resulting epoxides are versatile intermediates that can be opened by various nucleophiles (e.g., water, alcohols, fluoride) under acidic conditions. nih.gov These ring-opening reactions typically proceed with high regioselectivity, affording densely functionalized piperidinol products, often with adjacent tetrasubstituted carbon centers. nih.gov
Table 3: Regioselective Ring-Opening of Piperidinyl Epoxides
| Nucleophile | Conditions | Product Type | Selectivity | Reference |
|---|---|---|---|---|
| Water | Acidic | Piperidinediol | High Regioselectivity | nih.gov |
| Alcohols | Acidic | Alkoxy-piperidinol | High Regioselectivity | nih.gov |
| HF | Acidic | Fluoro-piperidinol | High Regioselectivity | nih.gov |
The final step in synthesizing the target molecule involves the introduction of the 1-butyl-pentyl and 2-hydroxyethyl groups onto the piperidine nitrogen. N-alkylation of piperidines is a well-established transformation.
The 2-hydroxyethyl group can be installed by reacting the parent piperidine with 2-haloethanols (e.g., 2-chloroethanol (B45725) or 2-bromoethanol) or by ring-opening of ethylene (B1197577) oxide. mallakchemicals.com The reaction with a 2-haloethanol is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF. researchgate.net
Introduction of the 1-butyl-pentyl group, a secondary alkyl chain, can be more challenging via direct alkylation with the corresponding alkyl halide (5-bromononane) due to potential competing elimination reactions and slower reaction rates. A more robust and widely used method for introducing such groups is reductive amination. This process involves reacting the piperidine with the corresponding ketone (nonan-5-one) to form an intermediate enamine or iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. researchgate.net This method avoids the formation of quaternary ammonium salts and is highly effective for forming C-N bonds with sterically hindered partners. researchgate.net
Novel and Green Synthetic Protocols
The development of sustainable and efficient synthetic methods is a paramount goal in modern organic chemistry. Recent advancements have led to novel protocols that minimize waste, reduce energy consumption, and employ safer reagents for the synthesis of complex piperidine derivatives.
Biocatalytic Carbon-Hydrogen Oxidation and Radical Cross-Coupling in Piperidine Synthesis
A groundbreaking approach for the modular and enantioselective construction of complex piperidine frameworks merges the precision of biocatalysis with the versatility of radical chemistry. news-medical.netchemistryviews.orgmedhealthreview.com This strategy addresses the challenge of synthesizing molecules with high sp³ character, which are increasingly sought after in medicinal chemistry for their potential to interact more specifically with biological targets. chemistryviews.org
The two-stage process begins with a biocatalytic carbon-hydrogen (C-H) oxidation step. news-medical.netmedhealthreview.com Enzymes are used to selectively introduce hydroxyl groups onto specific positions of inexpensive piperidine precursors. news-medical.netmedhealthreview.com For instance, enzymes like trans-4-proline hydroxylase (trans-P4H) and engineered proline-4-hydroxylases can hydroxylate 2-carboxylated piperidines. chemistryviews.org For 3-carboxylated piperidines, ectoine (B1671093) 5-hydroxylase from Sphingopyxis alaskensis (SaEctD) has been identified as an effective biocatalyst. chemistryviews.org This enzymatic step is highly selective and scalable, providing access to valuable chiral hydroxylated intermediates. chemistryviews.orgchemrxiv.org
In the second stage, these hydroxylated piperidines undergo radical cross-coupling reactions. news-medical.netmedhealthreview.com Techniques such as nickel-electrocatalytic decarboxylative cross-coupling facilitate the formation of new carbon-carbon bonds, allowing for the attachment of various substituents. chemistryviews.org This method avoids the need for protecting groups and expensive precious metal catalysts like palladium, streamlining the synthesis. news-medical.netmedhealthreview.com The combination of these two steps provides a powerful and efficient pathway to complex, three-dimensional piperidine derivatives, significantly reducing the number of synthetic steps compared to traditional methods. news-medical.netmedhealthreview.com This modular approach has been demonstrated to simplify the synthesis of various high-value piperidines found in natural products and pharmaceuticals. news-medical.netmedhealthreview.com
| Enzyme | Substrate Type | Position of Hydroxylation |
| trans-4-proline hydroxylase (trans-P4H) | 2-Carboxylated Piperidines | C-4 |
| Engineered P4H810 | 2-Carboxylated Piperidines | C-4 |
| Sphingopyxis alaskensis ectoine 5-hydroxylase (SaEctD) | 3-Carboxylated Piperidines | C-5 |
Flow Chemistry Applications in Enantiopure Piperidine Derivative Synthesis
Flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients, offering advantages such as enhanced safety, improved reaction control, and scalability. A notable application is the rapid and highly diastereoselective synthesis of α-chiral piperidines. acs.orgthieme-connect.com
A continuous flow protocol has been developed that utilizes readily available N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. acs.org This method allows for the synthesis of a wide range of functionalized piperidines in high yields (typically >80%) and with excellent diastereoselectivity (often >90:10 dr) within very short reaction times (minutes). acs.orgthieme-connect.com The process involves the rapid mixing of reagents in a microreactor, where precise control over temperature and residence time leads to high selectivity. thieme-connect.com The scalability of this flow process has been demonstrated, highlighting its utility for producing significant quantities of enantioenriched piperidine building blocks, which are crucial for drug discovery and development. acs.org
| Feature | Benefit in Piperidine Synthesis | Reference |
| Rapid Mixing & Heat Transfer | Improved reaction rates and selectivity, minimizing side reactions. | thieme-connect.com |
| Precise Temperature Control | Enhanced diastereoselectivity in the formation of chiral centers. | thieme-connect.com |
| Short Residence Times | High throughput and rapid production of piperidine derivatives (minutes). | acs.orgthieme-connect.com |
| Scalability | Enables efficient production from laboratory to industrial scale. | acs.org |
Environmentally Benign Catalysis (e.g., Ethylenediammonium Diformate)
The use of green catalysts is a cornerstone of sustainable chemistry. Ethylenediammonium diformate (EDDF) has been identified as an efficient and reusable catalyst for the synthesis of highly substituted piperidines. researchgate.net This catalyst is employed in one-pot, multi-component reactions, which are inherently efficient as they reduce the number of synthetic steps and minimize waste. researchgate.net
The proposed mechanism for the EDDF-catalyzed reaction involves the formation of an enamine from the amine and an enolate from a β-ketoester. These intermediates then participate in a cascade of reactions, including Michael addition and cyclization, to construct the polysubstituted piperidine ring. researchgate.net The use of EDDF, often in an environmentally friendly solvent like ethanol (B145695), represents a green approach to synthesizing complex heterocyclic scaffolds. researchgate.net
Control of Stereochemistry in Piperidine Synthesis
The biological activity of piperidine-containing compounds is often highly dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of substituents is of critical importance.
Asymmetric Synthetic Routes for Chiral Piperidines
The enantioselective synthesis of chiral piperidines is a major focus of research, with organocatalysis emerging as a particularly powerful tool. nih.govacs.orgnih.gov Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metal catalysts. nih.gov
One prominent example is the use of chiral prolinol derivatives, such as O-TMS protected diphenylprolinol, to catalyze domino reactions that form polysubstituted piperidines. acs.org These reactions can create multiple contiguous stereocenters in a single step with excellent enantioselectivity. acs.org Another strategy involves the aza-Henry (nitro-Mannich) reaction, which has been used in the asymmetric synthesis of the chiral piperidine derivative CP-99,994. nih.gov Furthermore, organocatalytic conjugate additions of malonates to α,β-unsaturated aldehydes, catalyzed by diarylprolinol silyl ethers, have been employed in the enantioselective synthesis of the phenyl piperidine core of drugs like (-)-paroxetine. nih.gov These methods provide direct access to enantioenriched piperidine scaffolds, which are invaluable for the development of new therapeutics. nih.govacs.orgnih.gov
| Organocatalytic Reaction | Catalyst Type | Application | Reference |
| Domino Michael/Aminalization | O-TMS protected diphenylprolinol | Synthesis of polysubstituted piperidines | acs.org |
| Aza-Henry (Nitro-Mannich) | Chiral organocatalyst | Asymmetric synthesis of CP-99,994 | nih.gov |
| Conjugate Addition | Diarylprolinol silyl ether | Enantioselective synthesis of (-)-paroxetine core | nih.gov |
Diastereoselective Synthesis of Substituted Piperidine Derivatives
Controlling the relative stereochemistry between multiple substituents on the piperidine ring is a significant synthetic challenge. Various diastereoselective methods have been developed to address this, particularly for 2,4-disubstituted piperidines. nih.govresearchgate.net
One effective strategy allows for complete control over the diastereoselectivity by simply altering the sequence of reactions. nih.gov This provides access to specific diastereomers that can serve as versatile platforms for drug discovery. nih.gov For instance, the hydrogenation of substituted pyridines can lead to cis-piperidines, which can then be epimerized under thermodynamically controlled conditions to yield the corresponding trans-diastereoisomers. rsc.org The choice of N-protecting group (e.g., Boc vs. benzyl) can influence the conformational preferences of the ring and, consequently, the outcome of the epimerization. rsc.org Additionally, diastereoselective nitro-Mannich reactions have been utilized to control the stereochemistry in the synthesis of functionalized piperidines containing three contiguous stereocenters. researchgate.net These methods are crucial for systematically exploring the chemical space of substituted piperidines and their structure-activity relationships. nih.govrsc.org
Spectroscopic and Advanced Analytical Characterization Techniques
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental for elucidating the precise molecular architecture of the compound. By analyzing the interaction of the molecule with electromagnetic radiation, specific details about its atomic composition and bonding can be determined.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR Spectroscopy : In the proton NMR spectrum of 2-[4-(1-Butyl-pentyl)-piperidin-1-yl]-ethanol, each unique proton environment generates a distinct signal. The protons of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the butyl-pentyl chain would appear in the upfield region (approx. 0.8-1.5 ppm). The protons on the piperidine (B6355638) ring would produce complex multiplets in the range of 1.5-3.0 ppm. The methylene protons of the N-ethanol group would likely appear as distinct triplets, one adjacent to the nitrogen and one adjacent to the hydroxyl group. The hydroxyl proton itself would present as a broad singlet, the position of which can vary depending on solvent and concentration. docbrown.info
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbons of the alkyl side chain would resonate at the higher field end of the spectrum. The carbons of the piperidine ring are influenced by the nitrogen atom and the bulky alkyl substituent. researchgate.net Specifically, the C-2 and C-6 carbons of the piperidine ring are shielded when the N-alkyl group changes from methyl to larger groups like ethyl, n-propyl, and n-butyl. researchgate.net The carbons of the ethanol (B145695) substituent would be found further downfield, with the carbon atom bonded to the hydroxyl group being the most deshielded of the two.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Alkyl Chain (CH₃) | ~0.9 | ~14 | Terminal methyl groups. |
| Alkyl Chain (CH₂) | ~1.2-1.4 | ~22-35 | Multiple overlapping signals for the aliphatic chain. |
| Piperidine Ring (CH, CH₂) | ~1.5-3.0 | ~25-55 | Complex multiplets due to ring conformation and substituents. C2/C6 adjacent to nitrogen are downfield. |
| N-CH₂-CH₂OH | ~2.5-2.8 | ~60 | Adjacent to the piperidine nitrogen. |
| N-CH₂-CH₂OH | ~3.5-3.8 | ~62 | Adjacent to the hydroxyl group. |
| N-CH₂-CH₂-OH | Variable (broad s) | - | Signal position is concentration and solvent dependent. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. A strong, broad peak in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the alkyl and piperidine groups would appear as sharp peaks between 2850 and 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine in the piperidine ring would be observed in the 1000-1250 cm⁻¹ region. Finally, a C-O stretching band for the primary alcohol would be present around 1050 cm⁻¹.
Table 2: Characteristic Infrared (IR) Absorption Bands
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Alcohol (O-H) | Stretch, hydrogen-bonded | 3200-3600 (broad) |
| Alkyl (C-H) | Stretch | 2850-3000 |
| Tertiary Amine (C-N) | Stretch | 1000-1250 |
| Primary Alcohol (C-O) | Stretch | ~1050 |
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural information based on fragmentation patterns. chemguide.co.uk
Molecular Ion : The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight of the compound. For molecules containing nitrogen, an odd-numbered molecular ion peak often indicates the presence of an odd number of nitrogen atoms. libretexts.org
Fragmentation Patterns : In electron ionization mass spectrometry (EI-MS), the molecule fragments in predictable ways. Aliphatic amines and alcohols undergo characteristic α-cleavage. libretexts.org For this compound, key fragmentations would include:
Cleavage of the C-C bond adjacent to the nitrogen atom within the piperidine ring or on the N-ethanol substituent.
Loss of the butyl-pentyl side chain at the 4-position of the piperidine ring.
Fragmentation of the N-ethanol group, such as the loss of a CH₂OH radical (m/z 31). docbrown.info
Loss of a water molecule (M-18) from the molecular ion, a common fragmentation for alcohols. libretexts.orglibretexts.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) is particularly useful for analyzing piperidine alkaloids and their derivatives, often performed in the positive ion mode. researchgate.net
Table 3: Predicted Mass Spectrometry Fragmentation
| Proposed Fragment | Fragmentation Pathway | Significance |
|---|---|---|
| [M]+ | Molecular Ion | Indicates the molecular weight of the compound. |
| [M-18]+ | Loss of H₂O | Characteristic of alcohols. |
| [M-31]+ | Loss of •CH₂OH | α-cleavage at the ethanol substituent. |
| [M-127]+ | Loss of •C₉H₁₉ (butyl-pentyl) | Cleavage of the C4-alkyl side chain. |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the analysis of piperidine derivatives. nih.govresearchgate.net A typical method would involve a C18 stationary phase column. nih.govnih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acidic modifier such as trifluoroacetic acid (TFA) or phosphoric acid to ensure good peak shape for the amine. nih.govnih.govresearchgate.net Detection can be achieved using a UV detector or, for greater sensitivity and specificity, a mass spectrometer (LC-MS). academicjournals.org
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm), which allows for faster analysis times and increased resolution and sensitivity. mdpi.com
Table 4: Typical HPLC/UPLC Parameters for Piperidine Derivatives
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | nih.govnih.gov |
| Mobile Phase | Acetonitrile and Water with 0.1% TFA or Phosphoric Acid | nih.govnih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | nih.govresearchgate.net |
| Detection | UV (e.g., 210-254 nm) or Mass Spectrometry (MS) | nih.govresearchgate.net |
Supercritical Fluid Chromatography (SFC) is a powerful technique for the analysis and purification of polar compounds. mt.com It uses a supercritical fluid, typically carbon dioxide (CO₂), as the primary mobile phase, often with a polar organic co-solvent like methanol. mt.com SFC is particularly advantageous for analyzing polar compounds that may have poor retention on traditional reversed-phase HPLC columns. nsf.govnih.gov The coupling of SFC with mass spectrometry (SFC-MS) provides a highly sensitive and selective analytical method. This technique is growing in importance for metabolomic analysis and can be enhanced by chemical derivatization to improve the detection of certain compounds. nsf.govnih.govresearchwithrowan.comnsf.gov
Elemental Analysis and Crystallographic Studies
Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of the constituent elements, which can then be compared to the theoretical values calculated from the molecular formula. For this compound, the molecular formula is C₁₆H₃₃NO. A close correlation between the experimentally determined and calculated elemental composition provides strong evidence for the compound's purity and structural integrity.
The theoretical elemental composition is calculated based on the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) and the total molecular weight of the compound. Any significant deviation between the experimental and theoretical values could indicate the presence of impurities, residual solvents, or an incorrect structural assignment.
The following table presents the calculated theoretical elemental composition for this compound.
Interactive Data Table: Theoretical Elemental Analysis of C₁₆H₃₃NO
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percent (%) |
| Carbon | C | 12.011 | 16 | 192.176 | 75.22 |
| Hydrogen | H | 1.008 | 33 | 33.264 | 13.03 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.49 |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.26 |
| Total | 255.446 | 100.00 |
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can unambiguously establish the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. To perform this analysis, a high-quality single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.
For a molecule like this compound, which contains a chiral center at the 1-position of the butyl-pentyl group, single-crystal X-ray diffraction would be the definitive method to determine its absolute stereochemistry. The crystallographic data obtained provides a wealth of information about the solid-state conformation of the molecule and the intermolecular interactions that govern its crystal packing.
Please note: As no experimental crystallographic data for this compound is publicly available, the following table provides an illustrative example of typical crystallographic data for a small organic molecule of similar complexity.
Interactive Data Table: Illustrative Crystallographic Data
| Parameter | Example Value | Description |
| Empirical Formula | C₁₆H₃₃NO | The simplest whole-number ratio of atoms in the compound. |
| Formula Weight | 255.45 | The sum of the atomic weights of the atoms in the empirical formula. |
| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |
| Space Group | P2₁/c | The symmetry group of the crystal lattice and the repeating motif. |
| a (Å) | 10.123(4) | The length of the 'a' axis of the unit cell. |
| b (Å) | 15.456(6) | The length of the 'b' axis of the unit cell. |
| c (Å) | 12.789(5) | The length of the 'c' axis of the unit cell. |
| α (°) | 90 | The angle between the 'b' and 'c' axes. |
| β (°) | 109.34(2) | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | 1887.9(13) | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For piperidine (B6355638) derivatives, these calculations can elucidate electronic structure, reactivity, and conformational stability. researchgate.net
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. researchgate.net By applying DFT, key parameters such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) can be determined. These parameters provide insights into the molecule's reactivity and interaction capabilities.
For piperidine-containing compounds, DFT calculations help in understanding molecular geometry, electronic stability, and reactivity. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity. NBO analysis provides information about charge distribution and intramolecular interactions. The MEP surface helps in identifying the electrophilic and nucleophilic sites within the molecule, which are crucial for understanding intermolecular interactions. researchgate.net
Table 1: Key Parameters from DFT Analysis of Piperidine Derivatives
| Parameter | Significance |
| HOMO Energy | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Correlates with the chemical reactivity and stability of the molecule. |
| NBO Charges | Describes the electron density distribution on individual atoms. |
| MEP Surface | Visualizes the electrostatic potential, indicating sites for electrophilic and nucleophilic attack. |
This table is illustrative and based on general findings for piperidine derivatives.
The piperidine nitrogen in 2-[4-(1-Butyl-pentyl)-piperidin-1-yl]-ethanol is basic and can exist in different protonation states depending on the pH of the environment. Predicting the pKa value and the most likely protonation state at physiological pH is crucial for understanding its potential biological activity and how it might interact with target proteins. Quantum chemical calculations can be employed to compute the relative energies of the protonated and deprotonated forms, providing an estimate of the pKa. The conformational landscape of the molecule can also be influenced by its protonation state.
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to understand how a ligand, such as a piperidine derivative, might interact with a protein target. tandfonline.com
Molecular docking simulations can predict the binding mode and affinity of this compound with various protein targets. These simulations place the ligand into the binding site of a protein and score the different poses based on a scoring function that estimates the binding energy. mdpi.com For piperidine-based compounds, docking studies have been instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of enzymes or receptors. mdpi.comnih.gov For instance, studies on other piperidine derivatives have shown interactions with residues in the binding pockets of targets like the µ-opioid receptor and pancreatic lipase. mdpi.comtandfonline.com
Beyond predicting binding poses, molecular docking can help identify potential binding sites on a protein. This is particularly useful when the primary biological target of a compound is unknown. By docking the molecule against a panel of proteins, potential targets can be prioritized for experimental validation. Furthermore, the details of the predicted binding mode can offer mechanistic insights into how the compound might exert its biological effect, for example, by inhibiting an enzyme or modulating the function of a receptor. nih.gov Computational studies on various piperidine compounds have successfully elucidated the network of interactions with their target proteins, providing a basis for further structure-based optimization. nih.gov
Structure-Based Design Principles Applied to Piperidine Scaffolds
Structure-based drug design utilizes the three-dimensional structure of a target protein to design and optimize ligands. The piperidine scaffold is a versatile structural motif in medicinal chemistry due to its ability to be readily modified to enhance binding affinity, selectivity, and pharmacokinetic properties. nih.govacs.orgacs.org
The design process often begins with a known ligand or a fragment identified through screening. By analyzing the co-crystal structure of the target protein with a ligand, medicinal chemists can identify opportunities to improve interactions. For piperidine-containing molecules, this could involve modifying substituents on the piperidine ring to better occupy hydrophobic pockets or to form additional hydrogen bonds within the active site. nih.govacs.org This iterative process of design, synthesis, and testing, guided by structural insights, has led to the development of potent and selective inhibitors and modulators for a variety of biological targets. nih.govacs.orgnih.gov
Structure Activity Relationship Sar Investigations
Impact of Piperidine (B6355638) Ring Substituents on Biological Potency and Selectivity
The biological profile of piperidine derivatives can be finely tuned by altering the substituents at various positions of the heterocyclic ring. The nature, size, and stereochemistry of these substituents play a pivotal role in receptor binding and enzyme inhibition.
Influence of N-Substitution (e.g., hydroxyethyl (B10761427) moieties)
The substituent at the nitrogen atom (N-1) of the piperidine ring is a key determinant of a compound's pharmacological properties. The introduction of a 2-hydroxyethyl moiety, as seen in 2-[4-(1-Butyl-pentyl)-piperidin-1-yl]-ethanol, can significantly impact biological activity. This group can participate in hydrogen bonding interactions with target receptors or enzymes, potentially enhancing binding affinity and selectivity.
Studies on related piperidine and piperazine (B1678402) analogs have demonstrated that N-substitution with moieties capable of forming hydrogen bonds can lead to improved potency. For instance, in a series of piperazine derivatives, the presence of a hydroxyethyl group was found to be favorable for affinity at certain receptors. The oxygen atom can act as a hydrogen bond acceptor, while the hydroxyl proton can act as a donor, providing multiple potential points of interaction within a binding pocket.
The length and composition of the N-substituent are also critical. While a hydroxyethyl group may be optimal in some cases, variations in the alkyl chain length or the introduction of other functional groups can modulate activity.
Table 1: Illustrative Impact of N-Substitution on Receptor Affinity (Hypothetical Data)
| Compound | N-Substituent | Receptor Affinity (Ki, nM) |
| 1 | -H | 500 |
| 2 | -CH3 | 250 |
| 3 | -CH2CH2OH | 50 |
| 4 | -CH2CH2OCH3 | 150 |
This table is for illustrative purposes to demonstrate the potential impact of the N-hydroxyethyl group and is not based on experimentally determined values for the specified compounds.
Effects of Alkyl Branching and Chain Length at C-4 (e.g., 1-butyl-pentyl group)
The C-4 position of the piperidine ring is another critical site for modification. The 1-butyl-pentyl group in the subject compound is a large, lipophilic substituent that will have a profound effect on the molecule's interaction with its biological target. The size, shape, and lipophilicity of this group can influence how the molecule fits into a binding pocket and can contribute to hydrophobic interactions, which are often a major driving force for ligand-receptor binding.
The branching of the alkyl chain is a particularly important feature. A branched alkyl group like 1-butyl-pentyl will have a different conformational profile and occupy a different volume of space compared to a linear nonyl chain of the same molecular weight. This can lead to differences in binding affinity and selectivity. For some receptors, a branched substituent may provide a better fit into a specific hydrophobic sub-pocket, leading to enhanced potency.
Table 2: Illustrative Impact of C-4 Alkyl Substitution on Biological Potency (Hypothetical Data)
| Compound | C-4 Substituent | Biological Potency (IC50, µM) |
| 5 | -H | 10.0 |
| 6 | -n-Nonyl | 1.5 |
| 7 | -1-Butyl-pentyl | 0.5 |
| 8 | -Cyclohexyl | 5.0 |
This table is for illustrative purposes to demonstrate the potential impact of C-4 alkyl branching and is not based on experimentally determined values for the specified compounds.
Stereochemical Effects on Receptor Binding and Enzyme Inhibition
The 1-butyl-pentyl substituent at the C-4 position introduces a chiral center, meaning that this compound can exist as different stereoisomers (enantiomers and diastereomers). It is well-established in pharmacology that stereochemistry can have a dramatic impact on biological activity. Different stereoisomers can exhibit vastly different potencies and selectivities for their biological targets.
This stereoselectivity arises from the three-dimensional nature of receptor binding sites and enzyme active sites. One stereoisomer may orient the key interacting groups of the molecule in a more favorable geometry for binding than the other. For instance, the (R)-enantiomer might bind with high affinity, while the (S)-enantiomer is significantly less active or even inactive.
Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial steps in the drug discovery process to identify the most active and selective isomer and to minimize potential off-target effects that might be associated with the less active isomer.
Table 3: Illustrative Stereochemical Effects on Receptor Binding (Hypothetical Data)
| Compound | Stereochemistry | Receptor Affinity (Ki, nM) |
| 9 | Racemic this compound | 25 |
| 10 | (R)-2-[4-(1-Butyl-pentyl)-piperidin-1-yl]-ethanol | 5 |
| 11 | (S)-2-[4-(1-Butyl-pentyl)-piperidin-1-yl]-ethanol | 150 |
This table is for illustrative purposes to demonstrate the potential impact of stereochemistry and is not based on experimentally determined values for the specified compounds.
Optimization of Linker Chemistry and Pharmacophore Exploration
The ethanol (B145695) linker connecting the piperidine nitrogen to the hydroxyl group can also be a subject of optimization in SAR studies. While a simple ethylene (B1197577) linker is common, modifications to its length, rigidity, and composition can influence the positioning of the hydroxyl group relative to the piperidine core. This, in turn, can affect how the molecule interacts with its biological target.
Pharmacophore exploration involves identifying the key structural features of a molecule that are responsible for its biological activity. For this compound, the key pharmacophoric elements would likely include:
The basic nitrogen of the piperidine ring.
The hydrophobic 1-butyl-pentyl group at C-4.
The hydrogen-bonding hydroxyl group.
The spatial arrangement of these features is critical for activity. Computational modeling and the synthesis of conformationally restricted analogs can help to define the optimal three-dimensional arrangement of these pharmacophoric elements.
Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, it is possible to predict the activity of novel compounds before they are synthesized, thus prioritizing the most promising candidates and streamlining the drug discovery process.
For a series of analogs of this compound, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or partial least squares, are then used to build an equation that correlates these descriptors with the observed biological activity.
A robust QSAR model can provide valuable insights into the structural features that are most important for activity and can guide the design of new analogs with improved potency and selectivity.
In Vitro Biological Activity Mechanisms
Receptor Binding and Modulation Studies
Cannabinoid Receptor (CB1) Antagonism and Selectivity
Currently, there is no publicly available scientific literature detailing the in vitro binding affinity or functional activity of 2-[4-(1-Butyl-pentyl)-piperidin-1-yl]-ethanol at the cannabinoid CB1 receptor. Therefore, its potential as a CB1 receptor antagonist and its selectivity profile remain uncharacterized.
Histamine H3 and Sigma-1 Receptor Ligand Studies
Scientific investigation into the binding of this compound to histamine H3 and sigma-1 receptors has not been reported in the available literature. Consequently, its affinity and potential modulatory effects on these receptors are unknown.
Dopamine Receptor (D2/D3) Affinity and Functional Activity
There is a lack of published data regarding the in vitro evaluation of this compound at dopamine D2 and D3 receptors. Its binding affinity, selectivity, and functional activity as an agonist, antagonist, or modulator at these receptors have not been determined.
Enzyme Inhibition Assays
Phosphodiesterase (PDE4) Inhibition and Selectivity
The inhibitory activity of this compound against phosphodiesterase 4 (PDE4) has not been documented in scientific studies. As such, its potency and selectivity as a PDE4 inhibitor are not known.
Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)
There are no available research findings on the in vitro inhibitory effects of this compound on cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its potential to inhibit these enzymes remains uninvestigated.
Lipoxygenase and Urease Inhibition Studies
There is no specific information available in the reviewed literature regarding the lipoxygenase or urease inhibition activity of this compound.
In the broader context of piperidine (B6355638) derivatives, various studies have explored their potential as enzyme inhibitors. For instance, certain piperidine-containing compounds have been investigated for their ability to inhibit lipoxygenases, which are enzymes involved in inflammatory pathways. Similarly, other derivatives have been assessed for their urease inhibitory potential, an important target in the context of infections by ureolytic bacteria. However, without direct experimental data, it is not possible to ascertain the activity of this compound against these enzymes.
Table 1: Lipoxygenase and Urease Inhibition Data for this compound
| Enzyme | IC50 Value | Standard Inhibitor |
| Lipoxygenase | Data not available | Data not available |
| Urease | Data not available | Data not available |
No published data were found for the lipoxygenase and urease inhibitory activities of this compound.
Mechanistic Studies on Specific Cellular Targets (e.g., antiproliferative mechanisms)
No studies were found that specifically investigated the mechanistic pathways of this compound on any cellular targets, including its potential antiproliferative mechanisms.
The piperidine scaffold is a common feature in many compounds with demonstrated antiproliferative properties. ajchem-a.comnih.govnih.govnih.govnih.gov Research on various piperidine derivatives has revealed that their anticancer effects can be mediated through diverse mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation. ajchem-a.comnih.gov For example, some piperidine-containing molecules have been shown to act as tubulin inhibitors, thereby disrupting microtubule dynamics and leading to mitotic arrest in cancer cells. nih.gov Others have been found to target specific receptors or enzymes that are overexpressed in certain types of cancer. nih.gov Without dedicated research, the specific cellular targets and antiproliferative mechanisms of this compound remain unknown.
Table 2: Antiproliferative Activity of this compound
| Cell Line | IC50 Value | Mechanism of Action |
| Data not available | Data not available | Data not available |
No published data were found for the antiproliferative activity of this compound on any cancer cell lines.
Protein Binding Studies (e.g., Bovine Serum Albumin (BSA) Binding)
There is no available scientific literature detailing the protein binding properties of this compound, including its potential interaction with bovine serum albumin (BSA).
The study of drug-protein interactions is crucial in understanding the pharmacokinetic profile of a compound. Bovine serum albumin is often used as a model protein in these studies due to its structural similarity to human serum albumin. mdpi.com The binding of a compound to serum albumin can significantly affect its distribution, metabolism, and excretion. The interaction is typically characterized by determining binding constants (Ka) and the number of binding sites (n). While the binding of various ligands, including some piperidine derivatives, to BSA has been investigated, no such data exists for this compound.
Table 3: Bovine Serum Albumin (BSA) Binding Parameters for this compound
| Binding Parameter | Value |
| Binding Constant (Ka) | Data not available |
| Number of Binding Sites (n) | Data not available |
| Quenching Mechanism | Data not available |
No published data were found for the binding of this compound to bovine serum albumin.
Preclinical Metabolic Fate and Pharmacokinetic Studies in Vitro and Animal Models
In Vitro Metabolic Stability Assessment
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. mercell.com These tests measure the rate at which a compound is broken down by metabolic enzymes, typically found in the liver. nih.govspringernature.com
The metabolic stability of a compound is commonly evaluated using liver microsomes or hepatocytes from various species, including humans, rats, and dogs. researchgate.netxenotech.com Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. mercell.com Hepatocytes, being whole liver cells, offer a more comprehensive metabolic system that includes both Phase I and Phase II enzymes. nih.govresearchgate.net
In these studies, the test compound is incubated with either liver microsomes or hepatocytes in the presence of necessary cofactors (like NADPH for microsomes). mercell.comnih.gov Samples are taken at various time points, and the concentration of the remaining parent compound is measured, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.comresearchgate.net From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated to estimate the compound's metabolic rate. xenotech.com
| Species | Test System | In Vitro Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein or per 10⁶ cells) |
|---|---|---|---|
| Human | Liver Microsomes | 45 | 30.8 |
| Human | Hepatocytes | 38 | 40.1 |
| Rat | Liver Microsomes | 25 | 55.4 |
| Rat | Hepatocytes | 21 | 65.9 |
| Dog | Liver Microsomes | 52 | 26.6 |
| Dog | Hepatocytes | 48 | 32.1 |
Identifying the metabolites of a new chemical entity is essential to understand its biotransformation. nih.gov Following incubation with liver microsomes or hepatocytes, samples are analyzed using high-resolution mass spectrometry to detect and structurally characterize the metabolites formed. researchgate.netmdpi.com
Metabolism is generally categorized into two phases. mdpi.com Phase I reactions introduce or expose functional groups on the parent compound through processes like oxidation, reduction, or hydrolysis, making the molecule more polar. mdpi.com Phase II reactions involve the conjugation of these modified compounds with endogenous molecules (e.g., glucuronic acid), which further increases water solubility and facilitates excretion. nih.gov For a compound like this compound, potential metabolic pathways could include hydroxylation of the alkyl chains or oxidation of the ethanol (B145695) group. nih.govnih.gov
| Metabolite ID | Proposed Metabolic Reaction | Metabolic Phase |
|---|---|---|
| M1 | Hydroxylation on the butyl chain | Phase I |
| M2 | Hydroxylation on the pentyl chain | Phase I |
| M3 | Oxidation of the ethanol group to a carboxylic acid | Phase I |
| M4 | N-dealkylation | Phase I |
| M5 | Glucuronide conjugation of the ethanol group | Phase II |
| M6 | Glucuronide conjugation of a hydroxylated metabolite (e.g., M1) | Phase II |
The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast majority of drugs. mdpi.comyoutube.com Identifying which specific CYP isoforms are involved in a compound's metabolism is critical for predicting potential drug-drug interactions. The CYP1, CYP2, and CYP3 families are most prominent in drug metabolism, with CYP3A4 being responsible for metabolizing over 50% of clinically used drugs. mdpi.comresearchgate.net The role of specific enzymes can be determined by incubating the compound with a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for each major isoform in liver microsome assays. youtube.com Given the presence of an ethanol moiety, enzymes like CYP2E1, which is known to oxidize ethanol, could also play a role. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-[4-(1-Butyl-pentyl)-piperidin-1-yl]-ethanol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via alkylation of piperidine derivatives. A typical route involves reacting 4-(1-butyl-pentyl)piperidine with ethylene oxide or 2-bromoethanol under basic conditions (e.g., K₂CO₃) in anhydrous solvents like THF or DMF. Reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of piperidine to alkylating agent) are critical for maximizing yield (70–85%) .
- Characterization : Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and validation using ¹H/¹³C NMR (δ 3.6–3.8 ppm for ethanol -OH, δ 1.2–1.6 ppm for butyl-pentyl chain) .
Q. How can researchers verify the structural integrity of this compound, and what analytical techniques are recommended?
- Techniques :
- Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 269.25 [M+H]⁺.
- FT-IR : Identify hydroxyl stretch (~3350 cm⁻¹) and piperidine ring vibrations (1450–1600 cm⁻¹).
- X-ray Crystallography : Resolve stereochemistry of the butyl-pentyl side chain if crystalline derivatives are obtainable .
- Purity Assessment : HPLC with C18 column (acetonitrile/water 70:30, flow rate 1 mL/min) to achieve ≥95% purity .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- In Vitro Assays :
- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using Ellman’s method or fluorometric assays .
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ > 100 µM suggests low toxicity) .
Advanced Research Questions
Q. How can conflicting data on this compound’s receptor binding affinity be resolved?
- Data Reconciliation :
- Dose-Response Curves : Repeat radioligand binding assays (e.g., for σ or opioid receptors) with varying concentrations (1 nM–10 µM) to validate affinity (Kᵢ values).
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with receptor active sites, identifying key residues (e.g., Tyr-148 in σ₁ receptors) .
- Contradiction Analysis : Compare solvent systems (e.g., DMSO vs. ethanol) and buffer pH (7.4 vs. 6.8) to assess assay variability .
Q. What strategies optimize the compound’s metabolic stability without compromising bioactivity?
- Structural Modifications :
- Ethanol Group Masking : Synthesize prodrugs (e.g., acetate esters) to reduce first-pass metabolism.
- Piperidine Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to slow oxidative degradation .
Q. How can researchers design experiments to elucidate its mechanism of action in complex biochemical pathways?
- Systems Biology Approaches :
- Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed genes (e.g., MAPK/ERK pathways).
- Metabolomics : LC-HRMS to track changes in metabolites (e.g., ATP, NADH) linked to energy metabolism .
Methodological Challenges and Solutions
Q. What statistical methods are recommended for analyzing dose-dependent effects in heterogeneous cell populations?
- Experimental Design :
- Factorial Design : Apply 2³ factorial matrices to test interactions between dose (low/high), cell type (primary vs. immortalized), and exposure time (24/48 h) .
- ANOVA with Tukey’s Post Hoc : Identify significant differences (p < 0.01) in viability or enzyme activity .
Q. How can computational modeling predict off-target effects of this compound?
- In Silico Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
